molecular formula C12H11NS B107679 Benzenethiol, 2-(phenylamino)- CAS No. 16078-95-8

Benzenethiol, 2-(phenylamino)-

Cat. No. B107679
CAS RN: 16078-95-8
M. Wt: 201.29 g/mol
InChI Key: HVYMDMWEXMVXDA-UHFFFAOYSA-N
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Description

Benzenethiol, 2-(phenylamino)-, also known by its CAS Number 16078-95-8, is a chemical compound with the molecular formula C12H11NS . It has a molecular weight of 201.29 .


Molecular Structure Analysis

The molecular structure of Benzenethiol, 2-(phenylamino)- consists of a benzene ring attached to a thiol group and a phenylamino group . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving Benzenethiol, 2-(phenylamino)- are not detailed in the search results, benzenethiol compounds are known to participate in a variety of reactions . For instance, free-radical reactions of benzenethiol with alkynes have been studied .


Physical And Chemical Properties Analysis

Benzenethiol, 2-(phenylamino)- has a melting point of 35-37 °C and a boiling point of 174-175 °C (Press: 8 Torr). Its density is predicted to be 1±0.06 g/cm3 and it has a pKa value of 6.93±0.43 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

2-Phenylamino-4-oxo-4,5-dihydrothiophenes, derivatives of 2-(phenylamino)benzenethiol, have been used in synthesizing novel heterocyclic compounds, particularly benzo[b]thiophene derivatives. These compounds have been structurally confirmed through analytical and spectral methods, showcasing their potential in the development of new chemical entities (Hammouda, Abou Zeid, & Metwally, 2005).

Inhibition of Cholesteryl Ester Transfer Protein

A study on bis(2-(acylamino)phenyl) disulfides, related to 2-(phenylamino)benzenethiols, revealed their inhibitory effect on cholesteryl ester transfer protein (CETP) activity in human plasma. These compounds demonstrate the potential for influencing lipid metabolism and related cardiovascular conditions (Shinkai et al., 2000).

Antioxidation Mechanism in Ester Oils

1,3,5-Tris(phenylamino) benzene, a derivative of 2-(phenylamino)benzenethiol, was synthesized and tested for antioxidation in ester oils. Its antioxidative behavior was compared with commercial antioxidants, showing better performance at elevated temperatures. This research highlights its potential use as an antioxidant in industrial applications (Changqing et al., 2016).

Study on Molecular Ion Fragmentation

In the study of 2-(phenylamino)benzoic acid, a related compound, researchers proposed a mechanism for water loss from the molecular ion, involving NH functions and cyclization. This research contributes to the understanding of fragmentation processes in mass spectrometry (Ramana & Srinivas, 1984).

Synthesis of Novel Organic Ligands

The reaction of derivatives of 2-(phenylamino)benzenethiol with various N-nucleophiles led to the formation of novel organic ligands. This study provides insights into nucleophilic attacks and the synthesis of substituted thiophenes, expanding the possibilities in ligand chemistry (Kabirifard et al., 2020).

Catalytic S-Acylation of Thiols

Benzenethiol, a structurally similar compound, demonstrated significant catalytic activity in the S-acylation of thiols with carboxylic acids and esters. This research opens new avenues in catalytic reactions for the synthesis of thioesters and sulfides (Nagashima et al., 2013).

Phosphorescent Sensor for Pb2+ Detection

Hexakis(phenylthio)benzene, related to benzenethiol, was used to create a phosphorescent sensor for Pb2+ ions in water. This development demonstrates the application of such compounds in environmental monitoring and pollutant detection (Villa et al., 2019).

Safety And Hazards

Benzenethiol, 2-(phenylamino)- is considered hazardous. It is classified as having acute toxicity, both orally and through inhalation. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Benzenethiol, 2-(phenylamino)- are not detailed in the search results, research into the properties and applications of similar compounds continues to be a topic of interest .

properties

IUPAC Name

2-anilinobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMDMWEXMVXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345979
Record name 2-(Phenylamino)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenethiol, 2-(phenylamino)-

CAS RN

16078-95-8
Record name 2-(Phenylamino)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with sodium methanethiolate (5.18 g, 73.8 mmol), 2-(methylthio)-N-phenylaniline (13.25 g, 61.5 mmol) and hexamethyiphosphoramide (HMPA) (100 mL). The reaction mixture was heated up to 140° C. for 7 hours. The reaction was cooled to room temperature and 100 mL of 1N HCl was added. The reaction mixture was extracted with 3×100 mL ethyl acetate, the organic portion was washed with 3×50 mL brine, dried over sodium sulfate and evaporated to yield the desired compound. (12 g, 97%)
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
2-(methylthio)-N-phenylaniline
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Dhayal, D Kumar - European Journal of Medicinal Plants, 2019
Number of citations: 1

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